molecular formula C16H13BrO3 B6339110 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester CAS No. 365542-24-1

2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester

Cat. No.: B6339110
CAS No.: 365542-24-1
M. Wt: 333.18 g/mol
InChI Key: XKGWLQRTXHSORK-VMPITWQZSA-N
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Description

2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester (CAS 365542-24-1) is a high-purity organic compound with a molecular formula of C16H13BrO3 and a molecular weight of 333.18 g/mol . This ester is supplied with a guaranteed purity of ≥95% , making it a reliable building block for various research applications. The compound features a bromophenyl group linked via a vinyl bridge to a methyl hydroxybenzoate ester, a structure that may be of significant interest in medicinal chemistry and materials science. Researchers can utilize this chemical in the synthesis of novel complex molecules, such as indole derivatives, which are widely recognized for their diverse biological potential, including anticancer, antiviral, and anti-inflammatory activities . It is also a candidate for developing organic nonlinear optical (NLO) materials, given that similar benzoic acid derivatives are known to exhibit properties useful for photonic and optoelectronic applications due to π-electron delocalization . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . For specific storage and handling conditions, please contact the supplier. A Certificate of Analysis is available upon request .

Properties

IUPAC Name

methyl 2-[(E)-2-(4-bromophenyl)ethenyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGWLQRTXHSORK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester, also known by its CAS number 365542-24-1, is a synthetic organic compound characterized by a complex aromatic structure. This compound features a bromo-substituted phenyl group attached to a vinyl moiety, along with a hydroxy group and a methyl ester functional group on a benzoic acid backbone. Its molecular formula is C17H16BrO3, with a molecular weight of approximately 333.18 g/mol . The unique structural components of this compound make it a candidate for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The compound's reactivity is attributed to its functional groups, which allow it to participate in various chemical reactions. The presence of the bromo group enhances its electrophilic character, potentially increasing its biological activity .

Property Value
Molecular FormulaC17H16BrO3
Molecular Weight333.18 g/mol
Purity>95%
CAS Number365542-24-1

Anticancer Activity

Research indicates that analogs of benzoic acids, including compounds similar to 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester, exhibit significant anticancer properties. In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 3.0 to 10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The underlying mechanisms may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives containing bromo-substituted phenyl groups possess enhanced antibacterial and antifungal activities compared to their non-brominated counterparts. For example, the presence of bromine was correlated with increased effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

Antioxidant Activity

The antioxidant capacity of 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound exhibits moderate antioxidant activity, which may contribute to its overall biological efficacy .

Case Studies

  • Anticancer Evaluation :
    • A study assessed the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that compounds similar to 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 5.85 μM .
  • Antimicrobial Screening :
    • A series of experiments tested the antimicrobial properties of brominated benzoic acids against several pathogens. The results showed that these compounds had minimum inhibitory concentrations (MIC) as low as 50 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential .

Scientific Research Applications

The compound 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester , also known by its CAS number 365542-24-1 , has garnered interest in various scientific research applications due to its unique structural properties. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by case studies and data tables.

Key Properties:

  • Molecular Weight : 365.2 g/mol
  • Purity : >95%
  • Solubility : Soluble in organic solvents; limited solubility in water

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various derivatives of hydroxybenzoic acid. The results indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester may possess similar properties.

Materials Science

In materials science, this compound is explored for its role in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: OLED Development

Research on OLED materials highlighted the effectiveness of compounds with bromo-substituted phenyl groups in enhancing charge mobility and luminescence efficiency. The incorporation of 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester into polymer matrices was found to improve device performance significantly.

Analytical Chemistry

The compound is also utilized as a standard reference material in analytical chemistry for developing chromatographic methods.

Case Study: Chromatographic Analysis

A method development study demonstrated the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC). The results showed high reproducibility and accuracy when quantifying similar compounds in complex mixtures.

Table 1: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnti-inflammatory activitySignificant inhibition of cytokines in vitro
Materials ScienceOLED and photovoltaic device developmentEnhanced charge mobility and luminescence efficiency
Analytical ChemistryCalibration standard for HPLCHigh reproducibility and accuracy

Q & A

Basic Question: What are the key synthetic strategies for preparing 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester?

Answer:
The synthesis typically involves three stages:

Bromination and Vinylation : Introduce the 4-bromo-phenyl group via electrophilic aromatic substitution, followed by a Heck coupling or Wittig reaction to attach the vinyl moiety .

Esterification : Protect the carboxylic acid group (e.g., methyl ester formation using methanol under acidic catalysis) .

Hydroxy Group Retention/Deprotection : If the hydroxy group is protected during synthesis (e.g., as a methoxy group), deprotection using BBr₃ or other Lewis acids may be required .
Note : Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions like ester hydrolysis or vinyl group isomerization.

Basic Question: How can purity and structural integrity be validated for this compound?

Answer:
Use orthogonal analytical methods:

  • HPLC : Quantify purity (>95% recommended) using a C18 column with UV detection at λ = 254 nm (aromatic absorption) .
  • NMR : Confirm the methyl ester (δ ~3.9 ppm, singlet), vinyl protons (δ ~6.5–7.5 ppm, doublets), and hydroxy proton (δ ~5.5 ppm, broad) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 361.2 g/mol for C₁₆H₁₃BrO₃) .

Advanced Question: How does the electronic nature of the 4-bromo-phenyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom acts as a strong electron-withdrawing group, polarizing the vinyl bond and enhancing reactivity in Suzuki-Miyaura or Sonogashira couplings. However, steric hindrance from the bulky phenyl group may reduce coupling efficiency. Computational DFT studies (e.g., using Gaussian 16) can model charge distribution and predict reactive sites . Experimental validation via kinetic studies (e.g., varying Pd catalysts or ligands) is recommended to resolve contradictions in reported reactivities .

Advanced Question: What strategies address contradictions in reported biological activity data for structurally similar compounds?

Answer:
Contradictions often arise from:

  • Varied Assay Conditions : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) .
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts.
  • Metabolite Interference : Perform LC-MS/MS to confirm compound stability in biological matrices .
    Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers .

Advanced Question: How can computational modeling predict the compound’s solid-state packing and crystallinity?

Answer:

  • Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing motifs. The hydroxy group may form intermolecular hydrogen bonds with the ester carbonyl, favoring a planar arrangement .
  • PXRD : Compare simulated and experimental diffraction patterns to validate predictions.
    Note : Crystallinity impacts solubility and bioavailability, making this critical for drug development .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Answer:
Use a mixed solvent approach:

Dissolve in warm ethanol (high solubility of aromatic esters).

Slowly add hexane to induce crystallization.
Monitor via polarized light microscopy to ensure crystal homogeneity .

Advanced Question: How does the steric environment of the hydroxy group affect its acidity and derivatization potential?

Answer:
The ortho-hydroxy group exhibits enhanced acidity (pKa ~8–10) due to resonance stabilization with the adjacent ester carbonyl. This facilitates derivatization (e.g., alkylation or acylation) under mild basic conditions (e.g., K₂CO₃ in acetone). However, steric hindrance from the vinyl group may slow reaction kinetics. Conduct pH-dependent UV-Vis titrations to quantify acidity .

Advanced Question: What mechanistic insights explain discrepancies in photostability studies of analogous vinyl-aromatic compounds?

Answer:
Discrepancies may stem from:

  • Light Source Variability : UV-A vs. UV-B exposure alters degradation pathways.
  • Radical Quenchers : Add antioxidants (e.g., BHT) to assess radical-mediated degradation.
    Time-resolved ESR spectroscopy can identify transient radical intermediates, clarifying degradation mechanisms .

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